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Compound of Interest

1,3-Dimethyl-4-fluoro-2-
Compound Name:

nitrobenzene
CAS No.: 3013-35-2

Cat. No.: B13987186

Get Quote

Executive Summary & Compound Identity

1,3-Dimethyl-4-fluoro-2-nitrobenzene (CAS: 3013-35-2) is a highly specialized aromatic
intermediate used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1][2][3][4] Its
structural uniqueness lies in the steric crowding of the nitro group, which is sandwiched
between two methyl groups (positions 1 and 3) and flanked by a fluorine atom at position 4.

This guide characterizes its infrared (IR) spectral fingerprint, distinguishing it from structural
isomers (e.g., 5-nitro derivatives) and non-fluorinated precursors. The analysis focuses on the
steric inhibition of resonance affecting the nitro group—a critical diagnostic feature for
validating this specific substitution pattern.

Chemical Profile
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Feature Detail

1-Fluoro-2,4-dimethyl-3-nitrobenzene

IUPAC Name .
(preferred) or 4-Fluoro-2-nitro-m-xylene
CAS Number 3013-35-2
ngcontent-ng-c2699131324="" _nghost-ng-
Molecular Formula €2339441298="" class="inline ng-star-inserted">
Vicinal Trisubstitution (1,2,3): The nitro group (2)
Key Structural Motif is sterically hindered by methyl groups at (1)

and (3).[1][5]

Spectral Analysis: Diaghostic Peaks & Assignments

The IR spectrum of 1,3-Dimethyl-4-fluoro-2-nitrobenzene is dominated by the interplay
between the electron-withdrawing nitro/fluoro groups and the steric strain on the nitro moiety.

Primary Peak Assignments (Fingerprint)
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Wavenumber
(ngcontent-ng-

€2699131324="
" _nghost-ng-
Functional =n . Diagnostic
Vibration Mode S Intensity -g
Group " class="inline Insight
ng-star-
inserted">
)
Critical Marker:
Shifted to higher
wavenumbers
(blue-shift)
Nitro ( Asymmetric compared to
Stretch ( 1545 — 1555 Strong unhindered
) ) nitrobenzenes
(~1520) due to
steric twisting out
of the aromatic
plane.
Nitro (ngcontent-
ng-
026?191?1324:"" Symmetric Paired with the
_hghost-ng- ;
Stretch ( asymmetric
o 1360 — 1380 Stron
€2339441298= g stretch; confirms
class="inline ng- ) nitro presence.
star-inserted">
)
Aryl Fluoride C-F Stretch 1200 - 1250 Strong Broad, intense
(ngcontent-ng- band.
€2699131324="" Distinguishes
_nghost-ng- target from non-
€2339441298="" fluorinated

class="inline ng-
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star-inserted"> precursor (2-
nitro-m-xylene).

)

Methyl

(ngcontent-ng-

€2699131324=" Distinct aliphatic

_Nghost-ng- _ C-H signals

c2339441298="" C-H Stretch 2920 — 2980 Medium

separate from

class="inline ng- aromatic C-H.

star-inserted">

)
ngcontent-ng-
€2699131324=""
_nghost-ng- Often split due to
Aromatic Ring ¢2339441298= 1600 — 1620 Variable asymmetric
class="inline ng- substitution.

star-inserted">

Ring Stretch

Pattern indicative
of 1,2,3,4-

tetrasubstitution
o Out-of-Plane )
Aromatic Ring ] 800 — 850 Strong (two adjacent
(OOP) Bending )
aromatic protons

at positions 5,6).

[4]

Comparative Performance: Target vs. Alternatives

To ensure accurate identification, the target spectrum must be compared against its direct
precursor and a non-hindered isomer.[4]

Comparison 1: Target vs. Precursor (2,6-Dimethylnitrobenzene)
e The Precursor (CAS 81-20-9): Lacks the Fluorine atom.
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« Differentiation: The target exhibits a new, intense band at ~1200-1250

(C-F stretch) which is absent in the precursor. The Nitro peaks remain relatively similar in
position (both are sterically hindered), but the fingerprint region (<1000

) changes significantly due to the substitution pattern change from 1,2,3-trisubstituted to
1,2,3,4-tetrasubstituted.

Comparison 2: Target vs. Isomer (1-Fluoro-2,4-dimethyl-5-
nitrobenzene)

e The Isomer: Nitro group is at position 5 (para to F, meta to Me).

e Mechanistic Difference: In the isomer, the nitro group is planar (conjugated) because it is not
flanked by two methyls.

o Spectral Shift (The "Expert" Check):
o Target (Hindered):

appears at >1540
. The loss of conjugation increases the
bond order.

o Isomer (Planar):ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline
ng-star-inserted">

appears at ~1515-1525

o Conclusion: If your nitro peak is below 1530

, you likely have the wrong isomer.

Experimental Protocol: Reliable Identification
Method A: Sample Preparation (ATR-FTIR)
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o Rationale: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this
compound (likely a low-melting solid or liquid) to avoid moisture interference and ensure
consistent path length.

e Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure

background spectrum is flat.

o Loading: Apply ~10 mg (solid) or 1 drop (liquid) of 1,3-Dimethyl-4-fluoro-2-nitrobenzene to
the crystal center.

o Compression: If solid, apply high pressure using the anvil to ensure intimate contact.
e Acquisition: Scan range 4000-600

: Resolution 4

: 16-32 scans.

Method B: Purity Validation Logic

Use the following logic gate to validate the synthesized or purchased material.
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Acquire IR Spectrum
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Figure 1: Decision tree for distinguishing the target compound from common isomers and
precursors using IR spectral features.
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+ National Institute of Standards and Technology (NIST).IR Spectrum of 2-Nitro-m-xylene (2,6-
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+ Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.[4] (Standard
reference for "Steric Inhibition of Resonance” in nitro compounds and C-F group
frequencies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comparative Guide: IR Spectroscopy of 1,3-Dimethyl-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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